molecular formula C11H11N5 B2548674 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1956331-40-0

5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No. B2548674
CAS RN: 1956331-40-0
M. Wt: 213.244
InChI Key: NUMGMPHSLDFEEG-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, can be transmitted through sandfly bites. Research has shown that certain pyrazole derivatives exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further support its efficacy by revealing a favorable binding pattern in the Lm-PTR1 pocket.

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a significant global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives, including compounds 14 and 15, have shown promise in inhibiting Plasmodium berghei growth. Compound 15, in particular, achieved remarkable suppression (90.4%) .

Anticancer Potential

Pyrazole compounds have been explored for their anticancer properties. While specific studies on 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine are limited, its structural features suggest potential cytotoxic effects. Further investigations could unveil its role in cancer therapy .

properties

IUPAC Name

5-(1-ethylpyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-2-16-7-9(5-14-16)10-3-8-4-13-15-11(8)6-12-10/h3-7H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMGMPHSLDFEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC=C3C(=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine

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